molecular formula C23H31N7O4 B298721 ethyl {4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetate

ethyl {4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetate

Numéro de catalogue B298721
Poids moléculaire: 469.5 g/mol
Clé InChI: UBCGWDSQIDGTEV-BUVRLJJBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl {4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetate, commonly known as ET-26-HCl, is a novel anticancer drug candidate that has shown promising results in preclinical studies. It belongs to the class of small molecule inhibitors that target the microtubule network in cancer cells.

Mécanisme D'action

ET-26-HCl targets the microtubule network in cancer cells, which is essential for cell division and proliferation. It binds to the colchicine binding site on tubulin, a protein that makes up the microtubules, and inhibits its polymerization, leading to the formation of abnormal microtubules. These abnormal microtubules cause mitotic arrest and cell death. ET-26-HCl also disrupts the formation of the mitotic spindle, leading to chromosomal abnormalities and apoptosis.
Biochemical and Physiological Effects:
ET-26-HCl has been shown to have low toxicity and high selectivity towards cancer cells. It has a favorable pharmacokinetic profile, with good oral bioavailability and a long elimination half-life. ET-26-HCl has also been shown to inhibit tumor angiogenesis, a process that is essential for tumor growth and metastasis. It has anti-inflammatory properties and can modulate the immune system, making it a potential candidate for combination therapy with immunotherapy.

Avantages Et Limitations Des Expériences En Laboratoire

ET-26-HCl has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has shown potent activity against various cancer cell lines, making it a promising candidate for further development. However, ET-26-HCl has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. It also has a short half-life in vivo, which can limit its therapeutic potential.

Orientations Futures

ET-26-HCl has shown promising results in preclinical studies, and several future directions can be explored to further develop this drug candidate. One direction is to improve its solubility and bioavailability by modifying its chemical structure. Another direction is to investigate its efficacy in combination with other chemotherapeutic agents or immunotherapy. ET-26-HCl can also be further evaluated for its potential as a targeted therapy for specific cancer types or subtypes. Clinical trials are needed to evaluate its safety and efficacy in humans and to determine its optimal dosage and administration schedule.

Méthodes De Synthèse

The synthesis of ET-26-HCl involves a multi-step process that starts with the reaction of 4-hydroxy-2-methoxyphenylacetic acid with ethyl chloroacetate to form ethyl {4-[2-(2-chloroacetyl)phenoxy]-2-methoxyphenyl}acetate. This intermediate is then reacted with hydrazine hydrate and 4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine to form ET-26. The final step involves the reaction of ET-26 with hydrochloric acid to form ET-26-HCl.

Applications De Recherche Scientifique

ET-26-HCl has been extensively studied for its anticancer properties. In preclinical studies, it has shown potent antitumor activity against various human cancer cell lines, including breast, lung, colon, and prostate cancer. It has also demonstrated a synergistic effect when used in combination with other chemotherapeutic agents. ET-26-HCl has been shown to induce cell cycle arrest and apoptosis in cancer cells by disrupting the microtubule network, leading to mitotic arrest and cell death.

Propriétés

Nom du produit

ethyl {4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetate

Formule moléculaire

C23H31N7O4

Poids moléculaire

469.5 g/mol

Nom IUPAC

ethyl 2-[4-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate

InChI

InChI=1S/C23H31N7O4/c1-3-33-20(31)16-34-18-9-8-17(14-19(18)32-2)15-24-28-21-25-22(29-10-4-5-11-29)27-23(26-21)30-12-6-7-13-30/h8-9,14-15H,3-7,10-13,16H2,1-2H3,(H,25,26,27,28)/b24-15+

Clé InChI

UBCGWDSQIDGTEV-BUVRLJJBSA-N

SMILES isomérique

CCOC(=O)COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC

SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC

SMILES canonique

CCOC(=O)COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.